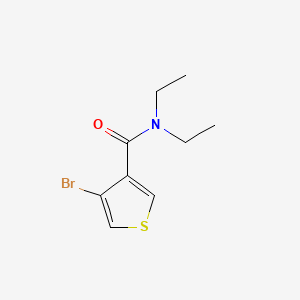

4-Bromo-N,N-diethylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNOS |

|---|---|

Molecular Weight |

262.17 g/mol |

IUPAC Name |

4-bromo-N,N-diethylthiophene-3-carboxamide |

InChI |

InChI=1S/C9H12BrNOS/c1-3-11(4-2)9(12)7-5-13-6-8(7)10/h5-6H,3-4H2,1-2H3 |

InChI Key |

GINBUKOOECALHR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CSC=C1Br |

Origin of Product |

United States |

Contextualization of Thiophene Derivatives in Synthetic Research

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a structural motif of significant interest in organic chemistry. mdpi.comhoffmanchemicals.com Its derivatives are integral to the development of a wide array of functional materials and biologically active molecules. The unique electronic properties of the thiophene ring, which allow it to act as a bioisostere of a benzene (B151609) ring, have led to its incorporation into numerous pharmaceuticals. hoffmanchemicals.com This substitution can often maintain or improve biological activity while favorably altering physicochemical properties.

The versatility of thiophene chemistry allows for a high degree of functionalization, enabling the synthesis of complex molecular architectures. Researchers have developed a multitude of synthetic methodologies to access a diverse range of substituted thiophenes, which serve as crucial building blocks in the synthesis of agrochemicals, dyes, and polymers. researchgate.net The inherent reactivity of the thiophene ring at various positions facilitates the introduction of a wide range of substituents, leading to a vast chemical space for exploration.

Significance of Substituted Thiophene 3 Carboxamides As Synthetic Intermediates

Within the broad family of thiophene (B33073) derivatives, those bearing a carboxamide functionality at the 3-position are of particular strategic importance in synthetic organic chemistry. The amide group is a common feature in many biologically active compounds and can participate in various chemical transformations. Thiophene-3-carboxamides, therefore, serve as versatile intermediates for the construction of more complex molecular scaffolds.

The presence of the carboxamide group can influence the reactivity of the thiophene ring, directing further substitutions to specific positions. Moreover, the amide nitrogen and carbonyl group can act as hydrogen bond donors and acceptors, respectively, which is a crucial aspect in the design of molecules with specific biological targets. The synthesis of various substituted thiophene-3-carboxamides has been explored, with a focus on their potential applications in drug discovery and materials science. For instance, novel thiophene-3-carboxamide (B1338676) derivatives have been investigated as potential VEGFR-2 inhibitors, highlighting their relevance in the development of anti-cancer agents. synhet.com

Rationale for Research on 4 Bromo N,n Diethylthiophene 3 Carboxamide in Advanced Chemical Synthesis

Synthetic Routes to N,N-Diethylthiophene-3-carboxamide

The initial phase in the synthesis of this compound is the construction of the N,N-diethylthiophene-3-carboxamide backbone. This is typically achieved through a two-step process involving the formation of an acid chloride followed by an amidation reaction.

Formation of Thiophene-3-carbonyl Chloride from 3-Thiophenecarboxylic Acid

The first step in this sequence is the conversion of 3-Thiophenecarboxylic acid to its corresponding acid chloride, Thiophene-3-carbonyl chloride. matrix-fine-chemicals.comscbt.commdpi.comfishersci.caresearchgate.netfishersci.com This transformation is a standard procedure in organic synthesis, often accomplished by reacting the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. mdpi.comgoogle.com The reaction is typically performed in an anhydrous organic solvent to prevent hydrolysis of the highly reactive acid chloride. The resulting Thiophene-3-carbonyl chloride is a key intermediate, readily amenable to nucleophilic attack in the subsequent amidation step. matrix-fine-chemicals.comscbt.commdpi.comfishersci.caresearchgate.netfishersci.com

Table 1: Reagents for the Formation of Thiophene-3-carbonyl Chloride

| Starting Material | Reagent | Product |

|---|---|---|

| 3-Thiophenecarboxylic Acid | Thionyl chloride (SOCl₂) | Thiophene-3-carbonyl Chloride |

| 3-Thiophenecarboxylic Acid | Oxalyl chloride ((COCl)₂) | Thiophene-3-carbonyl Chloride |

Amidation Reaction to N,N-diethylthiophene-3-carboxamide utilizing Diethylamine

With the Thiophene-3-carbonyl chloride in hand, the next step is the amidation reaction with diethylamine to form N,N-diethylthiophene-3-carboxamide. chemspider.comnih.gov This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride that is formed as a byproduct. google.com This prevents the protonation of the diethylamine, which would render it non-nucleophilic. The choice of solvent is important, with aprotic solvents like dichloromethane (B109758) or diethyl ether being common to avoid any unwanted side reactions.

Table 2: Conditions for the Amidation Reaction

| Electrophile | Nucleophile | Base (optional) | Solvent | Product |

|---|---|---|---|---|

| Thiophene-3-carbonyl Chloride | Diethylamine | Triethylamine | Dichloromethane | N,N-diethylthiophene-3-carboxamide |

Regioselective Bromination Strategies for the Thiophene Ring at the 4-Position

The second major stage in the synthesis is the introduction of a bromine atom at the 4-position of the thiophene ring of N,N-diethylthiophene-3-carboxamide. The regioselectivity of this step is critical to ensure the formation of the desired isomer. Two primary strategies are employed: direct halogenation and lithiation-mediated bromination.

Direct Halogenation Approaches for 4-Bromination

Table 3: Common Reagents for Direct Bromination

| Substrate | Brominating Agent | Solvent | Product |

|---|---|---|---|

| N,N-diethylthiophene-3-carboxamide | N-Bromosuccinimide (NBS) | Acetonitrile | This compound |

Lithiation-Mediated Bromination for Positional Control

For enhanced regioselectivity, a lithiation-mediated approach can be employed. This method involves the deprotonation of the thiophene ring at a specific position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with a bromine source. google.comgoogle.commdpi.comresearchgate.netresearchgate.netgoogle.com The position of lithiation is directed by the substituents on the ring. In the case of N,N-diethylthiophene-3-carboxamide, the carboxamide group can direct the lithiation to the adjacent 2- or 4-positions. By carefully controlling the reaction temperature, typically at low temperatures such as -78 °C, and the choice of solvent, it is possible to achieve selective deprotonation at the 4-position. google.comgoogle.commdpi.comresearchgate.netgoogle.com Subsequent addition of a brominating agent, like bromine (Br₂) or 1,2-dibromoethane, introduces the bromine atom at the desired location with high precision. google.com

Table 4: Lithiation-Mediated Bromination Protocol

| Substrate | Lithiating Agent | Temperature | Bromine Source | Product |

|---|---|---|---|---|

| N,N-diethylthiophene-3-carboxamide | n-Butyllithium (n-BuLi) | -78 °C | Bromine (Br₂) | This compound |

Convergent and Linear Synthesis Pathways for this compound

A convergent approach, in this specific case, is less common as the molecule is assembled in a stepwise fashion. However, one could envision a scenario where a pre-brominated thiophene derivative is coupled with a diethylamide fragment, but the linear approach described is generally more straightforward and efficient for this particular compound. The linear synthesis ensures a clear and controlled progression towards the final product, allowing for purification and characterization of intermediates at each stage.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,N-Diethylthiophene-3-carboxamide |

| Thiophene-3-carbonyl Chloride |

| 3-Thiophenecarboxylic Acid |

| Diethylamine |

| Thionyl chloride |

| Oxalyl chloride |

| Phosphorus pentachloride |

| Triethylamine |

| Pyridine |

| Dichloromethane |

| Diethyl ether |

| N-Bromosuccinimide |

| Chloroform |

| Acetonitrile |

| Bromine |

| Acetic acid |

| n-Butyllithium |

| s-Butyllithium |

Advanced Analytical and Spectroscopic Characterization of 4 Bromo N,n Diethylthiophene 3 Carboxamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Bromo-N,N-diethylthiophene-3-carboxamide, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar thiophene-3-carboxamide (B1338676) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the N,N-diethylamino group. The thiophene ring protons, typically found in the aromatic region, will exhibit chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the carboxamide group. The protons of the ethyl groups will appear in the aliphatic region, showing characteristic quartet and triplet patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum will display signals for the four carbons of the thiophene ring, the carbonyl carbon of the amide, and the four carbons of the two ethyl groups. The chemical shifts of the thiophene ring carbons are particularly informative, with the carbon atom attached to the bromine atom showing a characteristic shift.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to further confirm the structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the CH₂ and CH₃ protons of the ethyl groups. An HSQC spectrum would establish the correlation between each proton and the carbon atom to which it is directly attached, providing definitive assignments for all protonated carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the connectivity of the functional groups to the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiophene-H | 7.0 - 8.0 | s |

| -N-CH₂ -CH₃ | 3.3 - 3.6 | q |

| -N-CH₂-CH₃ | 1.1 - 1.3 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O | 160 - 165 |

| Thiophene-C -Br | 110 - 115 |

| Thiophene-C -C=O | 135 - 140 |

| Other Thiophene Carbons | 120 - 130 |

| -N-CH₂ -CH₃ | 40 - 45 |

| -N-CH₂-CH₃ | 12 - 15 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₉H₁₂BrNOS), the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pathway of this compound upon ionization can be analyzed to further confirm its structure. Common fragmentation patterns for amides include alpha-cleavage adjacent to the nitrogen atom and McLafferty rearrangement if a gamma-hydrogen is available. For this specific molecule, key fragmentation steps would likely involve:

Loss of a bromine atom: This would result in a significant fragment ion at [M-Br]⁺.

Cleavage of the N-ethyl bonds: Loss of an ethyl radical (•CH₂CH₃) would lead to a fragment at [M-29]⁺.

Cleavage of the amide C-N bond: This can lead to the formation of a bromothienoyl cation or a diethylaminyl radical.

Fragmentation of the thiophene ring: Rupture of the thiophene ring can occur, leading to smaller fragment ions.

A detailed analysis of the fragment ions and their relative abundances provides a fragmentation fingerprint that is unique to the molecule's structure. For a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, ESI-MS analysis showed the [M-H]⁻ ion as the base peak in negative mode. nih.gov

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 261/263 | [M]⁺ (Molecular Ion) |

| 182 | [M-Br]⁺ |

| 232/234 | [M-C₂H₅]⁺ |

| 190/192 | [M-CON(C₂H₅)₂]⁺ |

| 72 | [N(C₂H₅)₂]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. The most prominent of these will be the strong carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide will also be present, usually around 1400 cm⁻¹. Vibrations associated with the thiophene ring, including C-H stretching, C=C stretching, and ring breathing modes, will be observed in their characteristic regions. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the thiophene ring are often strong in the Raman spectrum. The C-S stretching vibrations of the thiophene ring, which can be weak in the IR spectrum, are often more readily observed in the Raman spectrum. The symmetric stretching of the C-Br bond would also be Raman active.

For a similar compound, 2-thiophene carboxylic acid, characteristic FT-IR bands were observed for C-H stretching (aromatic), C=O stretching, C=C stretching (ring), and C-S stretching. iosrjournals.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Thiophene) | Stretching | 3100 - 3000 |

| C-H (Alkyl) | Stretching | 2980 - 2850 |

| C=O (Amide) | Stretching | 1680 - 1630 |

| C=C (Thiophene) | Stretching | 1550 - 1400 |

| C-N (Amide) | Stretching | 1420 - 1380 |

| C-Br | Stretching | 700 - 500 |

X-ray Diffraction Studies for Solid-State Structure and Conformation Elucidation

It is anticipated that the thiophene ring would be essentially planar. The relative orientation of the N,N-diethylcarboxamide group with respect to the thiophene ring is of particular interest. Due to potential steric hindrance between the diethylamino group and the thiophene ring, some degree of torsion around the C(thiophene)-C(carbonyl) bond is expected. In the solid state, intermolecular interactions such as hydrogen bonding (if any) and van der Waals forces will dictate the crystal packing arrangement. For instance, in the crystal structure of N,N-diethyl-5-bromo-3,4-dihydro-2,4-dioxopyrimidine-1(2H)-carboxamide, molecules interact through intermolecular hydrogen bonds. synhet.com

Table 5: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Key Dihedral Angle | C(thiophene)-C(thiophene)-C(carbonyl)-N |

| Intermolecular Interactions | van der Waals forces, potential C-H···O interactions |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, and bromine) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the empirical formula, C₉H₁₂BrNOS. A close agreement between the experimental and theoretical values provides strong evidence for the purity and the proposed empirical formula of the compound.

The theoretical elemental composition of this compound is calculated as follows:

Table 6: Theoretical Elemental Composition of this compound (C₉H₁₂BrNOS)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 9 | 108.099 | 41.23% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 4.62% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 30.47% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.34% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.10% |

| Sulfur (S) | 32.065 | 1 | 32.065 | 12.23% |

| Total | 262.17 | 100.00% |

For the related compound 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, the found elemental analysis values (C, 51.18%; H, 4.02%; N, 3.91%) were in close agreement with the calculated values (C, 51.15%; H, 4.01%; N, 3.98%). nih.gov

Computational Chemistry and Theoretical Investigations of 4 Bromo N,n Diethylthiophene 3 Carboxamide

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the equilibrium geometry of molecules. nih.gov By solving the Schrödinger equation in a simplified manner that focuses on the electron density, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can accurately determine molecular properties. researchgate.net

For 4-Bromo-N,N-diethylthiophene-3-carboxamide, geometry optimization using DFT would yield the most stable three-dimensional arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles. This optimized structure represents the molecule at its lowest energy state. The electronic structure calculations reveal the distribution of electrons within the molecule, which is fundamental to understanding its chemical nature.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.24 Å |

| C-N | 1.37 Å | |

| C-Br | 1.89 Å | |

| C-S | 1.75 Å | |

| Bond Angle | O=C-N | 121.5° |

| C-C-Br | 125.0° | |

| C-S-C | 92.1° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, a smaller HOMO-LUMO gap would imply higher polarizability and greater chemical reactivity. nih.gov The distribution of these orbitals across the molecule highlights the regions most susceptible to nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are representative examples for a molecule of this type.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MESP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative electrostatic potential, signifying areas rich in electrons and prone to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net

For this compound, the MESP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles. The hydrogen atoms of the diethylamino group and potentially the thiophene (B33073) ring would exhibit positive potential (blue), indicating their susceptibility to nucleophiles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The prediction of ¹H and ¹³C NMR spectra is a well-established technique that can aid in the structural confirmation of synthesized compounds. mdpi.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained.

These predicted spectra can be compared with experimental data to validate the proposed structure of this compound. Discrepancies between computed and experimental shifts can often be resolved by considering solvent effects or different molecular conformations. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (C=O) | 165.2 |

| C (Thiophene, C-Br) | 110.5 |

| C (Thiophene, C-C=O) | 135.8 |

| C (Thiophene) | 128.4 |

| C (Thiophene) | 130.1 |

| CH₂ (N-CH₂) | 42.5 |

Note: These values are illustrative and serve as examples of computationally predicted NMR data.

Reactivity Descriptors and Mechanistic Insights via Computational Modeling

Furthermore, computational modeling can be employed to investigate reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides valuable insights into the feasibility and pathways of chemical transformations, aiding in the design of new synthetic routes and the understanding of the compound's chemical behavior.

Applications of 4 Bromo N,n Diethylthiophene 3 Carboxamide As a Versatile Synthetic Scaffold

Precursor in the Synthesis of π-Conjugated Organic Materials

The inherent electronic properties of the thiophene (B33073) ring make it a fundamental component in the design of π-conjugated organic materials. 4-Bromo-N,N-diethylthiophene-3-carboxamide serves as a key starting material for the synthesis of such materials due to the presence of the bromine atom, which can be readily transformed through various cross-coupling reactions to extend the π-conjugation.

Organic semiconductors are at the heart of next-generation electronic devices, offering advantages such as flexibility, low cost, and large-area fabrication. Thiophene-based materials have been extensively investigated for their semiconducting properties. The bromo-substituted thiophene core of this compound is an ideal platform for constructing larger, more complex organic semiconductors.

Through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling, the bromine atom can be replaced with a variety of aryl or heteroaryl groups. mdpi.comnih.gov This allows for the systematic tuning of the electronic properties of the resulting molecule, such as the HOMO/LUMO energy levels and the bandgap, which are critical for semiconductor performance. The N,N-diethylcarboxamide group can also influence the solid-state packing of the molecules, which is a key determinant of charge transport efficiency. While specific performance data for semiconductors derived directly from this compound is not extensively documented, the principles of molecular design in organic semiconductors strongly support its potential as a valuable building block.

Table 1: Potential Cross-Coupling Reactions for Semiconductor Synthesis

| Reaction | Coupling Partner | Resulting Structure | Potential Properties |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Aryl-substituted thiophene | Tunable bandgap, improved charge transport |

| Stille Coupling | Organostannane | Extended π-conjugated system | Enhanced charge mobility, red-shifted absorption |

Organic Field-Effect Transistors (OFETs) are a key application for organic semiconductors. The performance of an OFET is highly dependent on the molecular structure of the active material. Thiophene-containing oligomers and polymers are among the best-performing materials in OFETs. The synthesis of these materials often relies on the iterative coupling of smaller, functionalized thiophene units.

This compound can be envisioned as a monomeric unit for the synthesis of oligomeric or polymeric semiconductors for OFETs. The bromine atom provides a reactive handle for polymerization through reactions like Stille polycondensation. nih.gov The diethylcarboxamide group can enhance the solubility of the resulting polymers, facilitating their processing from solution, which is a significant advantage for device fabrication. The precise arrangement of the substituents on the thiophene ring can influence the intermolecular interactions and the degree of π-π stacking in the solid state, which directly impacts the charge carrier mobility in the OFET channel.

Polymer solar cells (PSCs) represent a promising renewable energy technology. The active layer of a PSC typically consists of a blend of a p-type polymer donor and an n-type fullerene or non-fullerene acceptor. Thiophene-based polymers are widely used as the donor material due to their strong light absorption in the visible spectrum and good charge-transporting properties.

The versatility of this compound makes it a candidate for the synthesis of novel donor polymers for PSCs. By strategically coupling this building block with other electron-rich or electron-deficient monomers, polymers with tailored optical and electronic properties can be designed. For example, copolymerization with an electron-deficient unit can lead to a low-bandgap polymer that can absorb a broader range of the solar spectrum, potentially increasing the efficiency of the solar cell.

Intermediate for Complex Heterocyclic Systems and Polyfunctional Compounds

The reactivity of the bromine atom on the thiophene ring is not limited to cross-coupling reactions. It can also be utilized in a variety of other transformations to construct more complex heterocyclic systems and polyfunctional compounds. For instance, metal-halogen exchange reactions, typically using organolithium reagents, can convert the bromo-substituent into a nucleophilic organolithium species. wikipedia.org This in-situ generated intermediate can then react with a wide range of electrophiles to introduce new functional groups or to build new rings onto the thiophene core.

Furthermore, the diethylcarboxamide group can act as a directing group in ortho-lithiation reactions, allowing for the functionalization of the adjacent C-2 position of the thiophene ring. This regioselective functionalization is a powerful tool for the synthesis of highly substituted thiophenes, which are valuable intermediates in medicinal chemistry and materials science. The combination of the bromo and carboxamide functionalities provides a rich platform for diverse chemical transformations, enabling the synthesis of a wide array of complex molecules.

Development of Novel Chemical Probes and Reagents in Organic Synthesis

Chemical probes are small molecules that are used to study and manipulate biological systems. The thiophene carboxamide scaffold is a common motif in many biologically active molecules. By leveraging the reactivity of the bromine atom, this compound can be used as a starting point for the synthesis of novel chemical probes.

For example, the bromine atom can be functionalized with fluorescent dyes, affinity tags, or reactive groups to create probes for specific biological targets. The diethylcarboxamide moiety can be modified to tune the probe's solubility, cell permeability, and binding affinity. While direct examples of chemical probes derived from this specific compound are not prevalent in the literature, the synthetic handles it possesses make it an attractive scaffold for such applications.

In addition to its potential in chemical biology, this compound can also serve as a versatile reagent in organic synthesis. The ability to undergo metal-halogen exchange allows for its use as a precursor to a thiophene-based Grignard or organolithium reagent, which can then be used in a variety of carbon-carbon bond-forming reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.